molecular formula C21H11BrCl2N2O3 B15015844 N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine

N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B15015844
M. Wt: 490.1 g/mol
InChI Key: XRDUTULSFBBUTP-UHFFFAOYSA-N
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Description

(E)-1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a complex organic compound that features a combination of bromine, chlorine, and benzoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves a multi-step process:

    Formation of the Benzodioxole Moiety: This step involves the bromination of 1,3-benzodioxole using bromine in the presence of a catalyst.

    Synthesis of the Benzoxazole Moiety: The benzoxazole ring is synthesized by reacting 2,5-dichloroaniline with a suitable aldehyde under acidic conditions.

    Coupling Reaction: The final step involves the coupling of the brominated benzodioxole with the benzoxazole derivative using a suitable base and solvent to form the imine linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide or potassium tert-butoxide in an appropriate solvent.

Major Products

    Oxidation: Formation of benzodioxole oxides and benzoxazole oxides.

    Reduction: Formation of reduced benzodioxole and benzoxazole derivatives.

    Substitution: Formation of substituted benzodioxole and benzoxazole derivatives.

Scientific Research Applications

(E)-1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.

Properties

Molecular Formula

C21H11BrCl2N2O3

Molecular Weight

490.1 g/mol

IUPAC Name

1-(6-bromo-1,3-benzodioxol-5-yl)-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]methanimine

InChI

InChI=1S/C21H11BrCl2N2O3/c22-15-8-20-19(27-10-28-20)5-11(15)9-25-13-2-4-18-17(7-13)26-21(29-18)14-6-12(23)1-3-16(14)24/h1-9H,10H2

InChI Key

XRDUTULSFBBUTP-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NC3=CC4=C(C=C3)OC(=N4)C5=C(C=CC(=C5)Cl)Cl)Br

Origin of Product

United States

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